2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide
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Overview
Description
2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is a chemical compound characterized by its bromine, cyclopropyl, methoxy, and methyl functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide typically involves multiple steps, starting with the bromination of N-cyclopropyl-5-methoxybenzamide followed by methylation. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or related derivatives.
Scientific Research Applications
2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
2-Bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide is compared to other similar compounds, such as 2-bromo-N-methylbenzamide and 2-bromo-N-ethylbenzamide. Its uniqueness lies in the presence of the cyclopropyl and methoxy groups, which contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2-bromo-N-methylbenzamide
2-bromo-N-ethylbenzamide
2-bromo-N-propylbenzamide
This comprehensive overview highlights the significance of 2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(8-3-4-8)12(15)10-7-9(16-2)5-6-11(10)13/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRBOVBBKRKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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